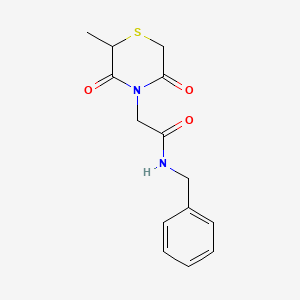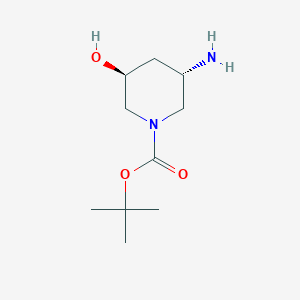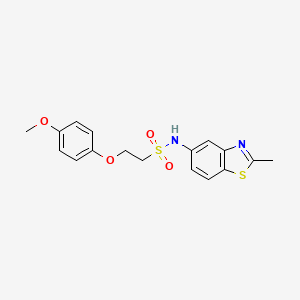
N-Cbz-2-amino-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white crystalline solid that is soluble in most organic solvents such as ethanol and acetone but insoluble in water . This compound is commonly used in organic synthesis as a protecting group for amines, particularly in peptide synthesis.
作用機序
Target of Action
N-Cbz-2-amino-1-butanol, also known as benzyl 1-hydroxybutan-2-ylcarbamate , is primarily used as a protecting group in the synthesis of multifunctional targets . The compound’s primary targets are amino functions, particularly primary amines, which can accommodate two such groups .
Mode of Action
The compound interacts with its targets through a process known as Cbz protection . This involves the conversion of an amino function to a tert-butyl carbamate, also known as a Boc-derivative . The Cbz protection mechanism is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine on the highly reactive chloroformate .
Biochemical Pathways
It is involved in the protection of amino functions, which often occur in the context of peptide synthesis . The compound is also used in the synthesis of butanol via 2-oxoglutarate .
Pharmacokinetics
The compound’s molecular weight is 22327 , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The primary result of this compound’s action is the protection of amino functions, facilitating the synthesis of multifunctional targets . This protection allows for the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s protection mechanism is typically performed under Schotten-Baumann conditions (carbonate base) or with an organic base . The specific environmental conditions required for these reactions can impact the compound’s action.
生化学分析
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Cbz-2-amino-1-butanol involves its interaction with various biomolecules. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of varying dosages of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
N-Cbz-2-amino-1-butanol can be synthesized through the protection of 2-amino-1-butanol using benzyl chloroformate (Cbz-Cl). The reaction typically involves the nucleophilic attack of the amine group on the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large quantities of benzyl chloroformate and a suitable base, such as sodium carbonate or potassium carbonate, to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
N-Cbz-2-amino-1-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbamate group can be reduced to the free amine using catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-Cbz-2-amino-1-butanol is widely used in scientific research for its role as a protecting group in organic synthesis. Its applications include:
類似化合物との比較
N-Cbz-2-amino-1-butanol is similar to other carbamate-protected amines such as N-Boc-2-amino-1-butanol (tert-butoxycarbonyl-protected) and N-Fmoc-2-amino-1-butanol (fluorenylmethyloxycarbonyl-protected). it is unique in its stability under basic conditions and its ability to be deprotected through catalytic hydrogenation, which is not possible with Boc or Fmoc groups .
List of Similar Compounds
- N-Boc-2-amino-1-butanol
- N-Fmoc-2-amino-1-butanol
- N-Alloc-2-amino-1-butanol (allyloxycarbonyl-protected)
This compound stands out due to its specific stability and deprotection characteristics, making it a valuable tool in organic synthesis and research.
特性
IUPAC Name |
benzyl N-(1-hydroxybutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYBQRWDXWJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-((4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2793735.png)

![N-(5-fluoro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793738.png)
![1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2793740.png)
![[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol](/img/structure/B2793742.png)
![8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride](/img/structure/B2793745.png)
![1,7-dimethyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793746.png)
![9-Chloro-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2793748.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)




